![molecular formula C18H18ClN3O2S2 B2615318 (5-Chlorothiophen-2-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897470-19-8](/img/structure/B2615318.png)
(5-Chlorothiophen-2-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Description
(5-Chlorothiophen-2-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been extensively investigated.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds with structures similar to "(5-Chlorothiophen-2-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone" have been synthesized and evaluated for their antimicrobial activity. For instance, Patel, Agravat, and Shaikh (2011) described the synthesis of new pyridine derivatives showing variable and modest activity against investigated strains of bacteria and fungi, highlighting the potential use of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antitumor and Anticancer Research
Additionally, derivatives with structural similarities have been explored for their antitumor and anticancer properties. Bhole and Bhusari (2011) synthesized compounds that showed inhibitory effects on the growth of a wide range of cancer cell lines, particularly leukemia, non-small lung cancer, and renal cancer, suggesting potential applications in cancer research (Bhole & Bhusari, 2011).
Molecular Docking and Theoretical Studies
Molecular docking and density functional theory (DFT) studies, such as those conducted by Shahana and Yardily (2020), provide insights into the molecular stability, conformational analyses, and potential inhibitory activities of similar compounds against specific biological targets, indicating their use in drug design and development (Shahana & Yardily, 2020).
properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2S2/c1-2-24-12-3-4-13-15(11-12)26-18(20-13)22-9-7-21(8-10-22)17(23)14-5-6-16(19)25-14/h3-6,11H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLLDMWVTDOWNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chlorothiophen-2-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone |
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